molecular formula C14H16O3S B14558303 1-(Benzenesulfonyl)-6,6-dimethylbicyclo[3.1.0]hexan-2-one CAS No. 61698-61-1

1-(Benzenesulfonyl)-6,6-dimethylbicyclo[3.1.0]hexan-2-one

Cat. No.: B14558303
CAS No.: 61698-61-1
M. Wt: 264.34 g/mol
InChI Key: MTVDBXYWJVQXKF-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-6,6-dimethylbicyclo[310]hexan-2-one is a bicyclic compound featuring a benzenesulfonyl group attached to a bicyclo[310]hexane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-6,6-dimethylbicyclo[3.1.0]hexan-2-one can be achieved through several methods. One common approach involves the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity, making it suitable for producing a broad range of derivatives.

Industrial Production Methods

Industrial production of this compound may involve scalable photochemical reactions, such as the [2 + 2] cycloaddition of 2,5-disubstituted hexa-1,5-dienes under visible light . This method allows for the efficient production of the desired bicyclic structures with high yields and can be adapted for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-6,6-dimethylbicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group or other substituents.

    Substitution: Nucleophilic substitution reactions can replace the benzenesulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides or thiols.

Scientific Research Applications

1-(Benzenesulfonyl)-6,6-dimethylbicyclo[3.1.0]hexan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-6,6-dimethylbicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, the bicyclic core provides structural rigidity, which can influence the compound’s binding affinity and selectivity for target proteins .

Comparison with Similar Compounds

Properties

CAS No.

61698-61-1

Molecular Formula

C14H16O3S

Molecular Weight

264.34 g/mol

IUPAC Name

1-(benzenesulfonyl)-6,6-dimethylbicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C14H16O3S/c1-13(2)11-8-9-12(15)14(11,13)18(16,17)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3

InChI Key

MTVDBXYWJVQXKF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1(C(=O)CC2)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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